molecular formula C27H29FN4OS B2607159 N-{[5-(benzylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide CAS No. 476441-29-9

N-{[5-(benzylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide

Cat. No.: B2607159
CAS No.: 476441-29-9
M. Wt: 476.61
InChI Key: YZJOYUZUECHUGE-UHFFFAOYSA-N
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Description

N-{[5-(Benzylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a triazole-based derivative featuring a 1,2,4-triazole core substituted with a benzylsulfanyl group at position 5, a 4-fluorophenyl group at position 4, and an adamantane-1-carboxamide moiety linked via a methyl group at position 2. The adamantane group enhances lipophilicity and metabolic stability, while the 4-fluorophenyl substituent may improve binding affinity to biological targets due to fluorine’s electronegativity and steric effects .

Properties

IUPAC Name

N-[[5-benzylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29FN4OS/c28-22-6-8-23(9-7-22)32-24(30-31-26(32)34-17-18-4-2-1-3-5-18)16-29-25(33)27-13-19-10-20(14-27)12-21(11-19)15-27/h1-9,19-21H,10-17H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJOYUZUECHUGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NCC4=NN=C(N4C5=CC=C(C=C5)F)SCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(benzylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps. One common approach starts with the preparation of the triazole ring, followed by the introduction of the benzylsulfanyl and fluorophenyl groups. The final step involves the attachment of the adamantane carboxamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(benzylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits significant potential in medicinal chemistry due to its biological activities. It has been investigated for its effects against various cancer cell lines and microbial pathogens, suggesting its role as a potential therapeutic agent.

Anticancer Properties

In vitro studies have demonstrated that N-{[5-(benzylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can inhibit the proliferation of several cancer cell lines. For example:

  • Breast Cancer : The compound showed promising cytotoxicity against MCF-7 breast cancer cells.
  • Lung Cancer : It was effective against A549 lung cancer cells, indicating its potential as a chemotherapeutic agent.

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has been tested against various bacterial strains and fungi, showing effectiveness in inhibiting growth and suggesting its use in developing new antimicrobial agents.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key steps in the synthesis process include:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the benzylsulfanyl group.
  • Final coupling with adamantane carboxamide.

Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are utilized to confirm the structure and purity of the synthesized compound.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. The presence of specific functional groups in this compound contributes to its potency:

  • The triazole moiety is known for enhancing bioactivity.
  • The benzylsulfanyl group may play a role in improving solubility and permeability.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, with significant effects observed at lower concentrations.

Case Study 2: Antimicrobial Efficacy

Another research project focused on assessing the antimicrobial properties of this compound against clinical isolates of bacteria. The findings revealed that it exhibited substantial antibacterial activity, particularly against Gram-positive bacteria.

Mechanism of Action

The mechanism of action of N-{[5-(benzylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The benzylsulfanyl and fluorophenyl groups contribute to the compound’s overall binding affinity and specificity. The adamantane carboxamide moiety enhances the compound’s stability and bioavailability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Table 1 compares hypothetical* properties of the target compound with data from ’s analogs:

Compound Name R (Position 4) Sulfanyl Group (Position 5) Melting Point (°C) Solubility (LogP)
5-(Adamantane-1-yl)-4-methyl-4H-triazole-3-thione (I) Methyl H (thione form) 182–184 3.2
5-(Adamantane-1-yl)-4-phenyl-4H-triazole-3-thione (II) Phenyl H (thione form) 198–200 3.8
Target Compound 4-Fluorophenyl Benzylsulfanyl ~210–215* ~4.5*

*Hypothetical data inferred from substituent effects:

  • The 4-fluorophenyl group likely increases melting point compared to phenyl due to stronger intermolecular interactions (e.g., dipole-dipole).
  • Benzylsulfanyl elevates LogP (lipophilicity) relative to shorter alkyl chains, reducing aqueous solubility but enhancing membrane permeability .

Crystallographic and Computational Studies

and emphasize the role of crystallography in analyzing triazole derivatives. For example:

  • The compound 2-{[5-(adamantan-1-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dimethylethanamine () was structurally resolved using SHELX software, revealing planar triazole rings and adamantane’s rigid chair conformation. Similar studies on the target compound would clarify conformational flexibility and packing efficiency .

Biological Activity

N-{[5-(benzylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a compound of significant interest due to its diverse biological activities. This article discusses its synthesis, biological mechanisms, and various biological activities supported by research findings.

1. Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the formation of the triazole ring and subsequent modifications. The general synthetic route includes:

  • Formation of the Triazole Ring : This involves a cyclization reaction using hydrazine and appropriate nitrile compounds.
  • Introduction of the Benzylsulfanyl Group : Achieved via nucleophilic substitution with benzyl mercaptan.
  • Attachment of Adamantane : This step typically uses coupling reactions to introduce the adamantane moiety.

The final product exhibits a complex structure characterized by the presence of an adamantane core, a triazole ring, and a benzylsulfanyl group, which contribute to its biological activity.

2.1 Antiviral Activity

Research has indicated that compounds similar to this compound exhibit antiviral properties. For instance, derivatives of adamantane have been noted for their effectiveness against influenza and HIV viruses . The triazole moiety is crucial for enhancing antiviral activity through specific interactions with viral enzymes.

2.2 Antibacterial Properties

The compound has shown promising antibacterial activity against various strains. Studies have reported that adamantane derivatives can inhibit bacterial growth effectively . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2.3 Antitumor Activity

Recent studies have explored the antitumor potential of compounds containing the benzylsulfanyl and triazole groups. For example, certain derivatives have demonstrated inhibitory effects on tumor cell proliferation in vitro and in vivo . The proposed mechanism includes the induction of apoptosis in cancer cells through modulation of signaling pathways.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes critical to pathogen survival or cancer cell proliferation.
  • Receptor Modulation : It can bind to receptors influencing cellular signaling pathways involved in inflammation and cancer progression.

Case Study 1: Antiviral Efficacy

A study published in Journal of Medicinal Chemistry reported that a related triazole derivative exhibited significant antiviral activity against influenza virus strains, demonstrating an IC50 value in low micromolar range .

Case Study 2: Antibacterial Testing

In another investigation, a series of benzylsulfanyl-triazole derivatives were tested against Gram-positive and Gram-negative bacteria. The results indicated that the compound showed effective inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) below 10 µg/mL .

5. Data Summary

Activity TypeTest Organism/TargetIC50/MIC ValueReference
AntiviralInfluenza VirusLow micromolar range
AntibacterialStaphylococcus aureus<10 µg/mL
AntitumorVarious Cancer Cell LinesVaries (specific studies)

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of N-{[5-(benzylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide?

  • Methodological Answer : The compound's synthesis involves multi-step reactions, including cyclocondensation of thiosemicarbazides and alkylation of triazole intermediates. Key steps include:

  • Use of adamantane-1-carboxylic acid as a starting material for introducing the adamantyl moiety.
  • Optimization of reaction conditions (e.g., solvent polarity, temperature) to enhance regioselectivity during triazole ring formation .
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate intermediates.

Q. How can researchers confirm the molecular structure of this compound?

  • Methodological Answer : Structural validation requires a combination of:

  • X-ray crystallography : Resolve bond lengths and angles, particularly for the triazole-adamantane linkage (e.g., C–S bond at ~1.78 Å, triazole ring planarity) .
  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Identify adamantane protons (δ ~1.6–2.1 ppm) and fluorophenyl aromatic protons (δ ~7.2–7.6 ppm).
  • FT-IR : Confirm sulfanyl (C–S, ~680 cm⁻¹) and carboxamide (N–H, ~3300 cm⁻¹) functional groups .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer : Standard assays include:

  • Enzyme inhibition : Test against viral proteases (e.g., HIV-1 protease) or bacterial targets (e.g., DNA gyrase) at concentrations of 1–100 μM .
  • Cytotoxicity : Use MTT assays on mammalian cell lines (e.g., HEK-293) to assess IC₅₀ values, ensuring solubility in DMSO/PBS mixtures ≤0.1% .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve the compound’s bioactivity?

  • Methodological Answer :

  • Substituent variation : Replace the 4-fluorophenyl group with electron-withdrawing groups (e.g., nitro) to enhance binding to hydrophobic enzyme pockets .
  • Adamantane modifications : Introduce methyl or hydroxyl groups to the adamantane core to alter steric bulk and solubility .
  • Quantitative SAR (QSAR) : Use molecular descriptors (e.g., logP, polar surface area) to correlate structural changes with antiviral potency .

Q. What computational methods are effective for analyzing crystallography data and molecular interactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions on the triazole ring .
  • Molecular docking (AutoDock Vina) : Simulate binding to influenza A M2 proton channels, focusing on hydrogen bonds between the carboxamide and His37 residues .

Q. How should researchers resolve contradictions in biological assay data (e.g., high in vitro activity vs. low in vivo efficacy)?

  • Methodological Answer :

  • Solubility optimization : Use co-solvents (e.g., PEG-400) or nanoformulations to improve bioavailability .
  • Metabolic stability : Perform liver microsome assays (human/rat) to identify metabolic hotspots (e.g., sulfanyl group oxidation) .
  • Cross-validation : Compare results across multiple assays (e.g., SPR vs. fluorescence polarization) to rule out false positives .

Q. What strategies are recommended for elucidating the compound’s mechanism of action in antiviral studies?

  • Methodological Answer :

  • Time-of-addition assays : Determine whether the compound inhibits viral entry, replication, or release .
  • Resistance selection : Serial passage of viruses (e.g., influenza) under suboptimal compound concentrations to identify mutations (e.g., adamantane-binding site changes) .

Methodological Challenges and Solutions

Q. How can researchers ensure analytical purity and stability during long-term storage?

  • Methodological Answer :

  • HPLC-MS : Monitor degradation products using C18 columns (gradient: 0.1% formic acid in acetonitrile/water) .
  • Storage conditions : Lyophilize the compound and store at –80°C under argon to prevent sulfanyl group oxidation .

Q. What in vivo models are appropriate for pharmacokinetic profiling?

  • Methodological Answer :

  • Rodent models : Administer intravenously (1–5 mg/kg) and collect plasma samples for LC-MS/MS analysis. Key parameters:
  • Half-life (t½) : Adjust adamantane substituents to reduce CYP450-mediated clearance .
  • Tissue distribution : Use whole-body autoradiography to assess brain penetration (critical for CNS-targeted applications) .

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